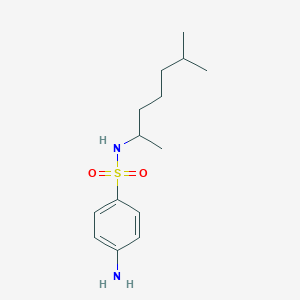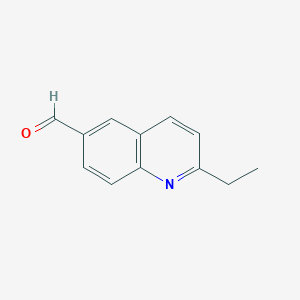
2-Ethylquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both an ethyl group and a carbaldehyde group on the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is carried out under acidic conditions, often with the use of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through a cyclization process, forming the quinoline ring system with the desired substituents.
Another method involves the Vilsmeier-Haack reaction, where an N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) reagent system is used to form the quinoline ring. This method is particularly useful for introducing the carbaldehyde group at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
2-Ethylquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) for electrophilic substitution.
Major Products
Oxidation: 2-Ethylquinoline-6-carboxylic acid.
Reduction: 2-Ethylquinoline-6-methanol.
Substitution: Various halogenated quinoline derivatives.
科学的研究の応用
2-Ethylquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethylquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, quinoline-based antimalarial drugs target the heme detoxification pathway in Plasmodium parasites. The presence of the carbaldehyde group can enhance the compound’s ability to form covalent bonds with target proteins, leading to increased potency and specificity.
類似化合物との比較
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
- 2-Phenylquinoline-6-carbaldehyde
Comparison
2-Ethylquinoline-6-carbaldehyde is unique due to the presence of both an ethyl group and a carbaldehyde group on the quinoline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Compared to similar compounds, this compound may offer advantages in terms of synthetic versatility and potential biological activity.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-ethylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-2-11-5-4-10-7-9(8-14)3-6-12(10)13-11/h3-8H,2H2,1H3 |
InChIキー |
OXBMBXUTTFPEHT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
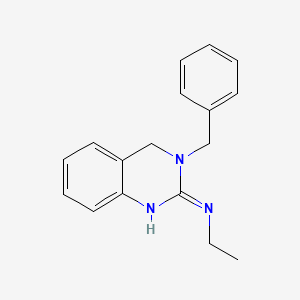
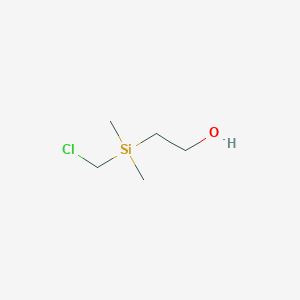
![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
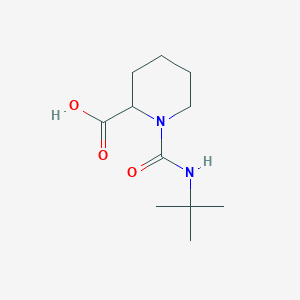
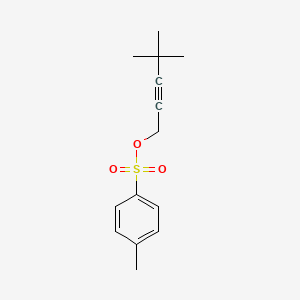
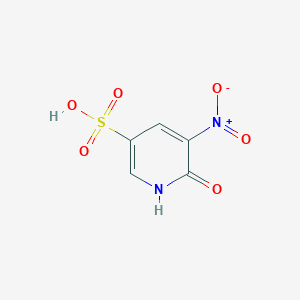
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)
